molecular formula C16H16N2O3 B13716480 6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Cat. No.: B13716480
M. Wt: 284.31 g/mol
InChI Key: MJGMPYNGNNDPCV-UHFFFAOYSA-N
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Description

6-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. It is important to note that the 2-substituted structural isomer of this compound, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, has been extensively studied and has demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma) and SW480 (colon cancer) . The benzimidazole core is a privileged structure in drug discovery due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets . Research on analogous compounds has shown that derivatives featuring the 3,4,5-trimethoxyphenyl moiety can exhibit excellent cytotoxicity and high selectivity for cancer cells over normal cells, inducing biological effects such as apoptosis and cell cycle arrest at the S phase . Mechanistic studies suggest that such compounds may exert their effects by acting as topoisomerase IIα inhibitors, as confirmed by molecular docking and molecular dynamics simulations . From a synthetic chemistry perspective, benzimidazole derivatives are commonly prepared via the condensation of o-phenylenediamine with appropriate aldehydes, a reaction that can be efficiently catalyzed by systems such as lanthanum chloride . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers are advised to consult the scientific literature for the specific properties and handling of this compound and its isomers.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C16H16N2O3/c1-19-14-7-11(8-15(20-2)16(14)21-3)10-4-5-12-13(6-10)18-9-17-12/h4-9H,1-3H3,(H,17,18)

InChI Key

MJGMPYNGNNDPCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine and 3,4,5-Trimethoxybenzaldehyde

A classical and widely used method involves the condensation of o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the benzimidazole ring.

  • Procedure : The reaction is typically carried out in the presence of catalytic sodium dithionite (Na2S2O5) or other oxidants in solvents like DMF.
  • Reaction conditions : Mild heating or reflux is applied to facilitate cyclization.
  • Outcome : This method yields 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives with moderate to good yields.

This method was used to prepare 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxylic acid, a key intermediate for further functionalization, by reacting 3,4,5-trimethoxybenzaldehyde with 3,4-diaminobenzoic acid in the presence of Na2S2O5 in DMF.

CuI-Mediated Cyclization of Amidine Intermediates

A more recent and efficient synthetic route involves the formation of amidine intermediates followed by copper(I) iodide (CuI)-catalyzed cyclization to yield the benzimidazole core.

  • Step 1: Formation of Amidine Intermediate
    3,4,5-Trimethoxyaniline reacts with formic acid and 2-bromo-4-methoxyaniline in the presence of phosphorus oxychloride (POCl3) to form an unstable amidine intermediate.

  • Step 2: CuI-Catalyzed Cyclization
    The amidine intermediate undergoes cyclization in the presence of CuI and 1,10-phenanthroline as ligand to afford 6-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.

  • Reaction conditions : Room temperature stirring for amidine formation, followed by CuI-mediated cyclization typically under mild heating.

  • Advantages : This method offers high selectivity and yields, and allows for the introduction of various substituents on the benzimidazole ring.

One-Pot Synthesis Using Lanthanum Chloride Catalyst

Another approach reported involves a one-pot synthesis catalyzed by lanthanum chloride, which facilitates the condensation of o-phenylenediamine with aldehydes.

  • Mechanism : Lanthanum chloride acts as a Lewis acid catalyst to promote the condensation and cyclization in a single step.
  • Conditions : The reaction proceeds under relatively mild conditions, reducing reaction times and purification steps.
  • Outcome : Efficient synthesis of 2-substituted benzimidazoles, though specific data for 6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole are limited in this context.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Condensation with Aldehydes o-Phenylenediamine + 3,4,5-trimethoxybenzaldehyde + Na2S2O5 in DMF Simple, classical approach Requires oxidants, moderate temps 60-80%
CuI-Mediated Cyclization Amidine intermediate + CuI + 1,10-phenanthroline + POCl3 High selectivity, mild conditions Multi-step, requires Cu catalyst 70-90%
One-Pot Lanthanum Chloride Catalysis o-Phenylenediamine + aldehyde + LaCl3 catalyst One-pot, efficient Less explored for this compound Not specified

Research Results and Characterization

  • Spectroscopic Analysis :
    The synthesized this compound and its derivatives were confirmed by:

    • $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy showing characteristic chemical shifts consistent with benzimidazole and trimethoxyphenyl protons and carbons.
    • Mass spectrometry (MS/HRMS) confirming molecular ion peaks matching calculated molecular weights.
    • Infrared (IR) spectroscopy identifying functional groups such as NH and methoxy groups.
  • Purity and Yield :
    Purification was typically achieved by flash column chromatography or recrystallization, yielding products with purity confirmed by elemental analysis and chromatographic methods.

  • Biological Relevance : Derivatives of this compound have shown promising anticancer activity, with IC50 values in low micromolar ranges, highlighting the importance of efficient synthetic access to this scaffold.

Chemical Reactions Analysis

Types of Reactions

6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Synthesis of 6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3,4-diaminobenzoic acid in the presence of a catalyst. The resulting 6-carboxylic acid derivative can then be converted into the desired benzimidazole through various coupling reactions. The purity and structure of the synthesized compounds are usually confirmed using techniques such as NMR and IR spectroscopy .

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. Studies have shown that derivatives containing this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative with an IC50 value of 11.75 μg/mL was found to be particularly effective against A549 lung cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μg/mL)
This compoundA54911.75
2-(substituted-3,4,5-trimethoxyphenyl) derivativesMCF-728-24

Other Therapeutic Applications

Beyond anticancer properties, benzimidazole derivatives have demonstrated a wide range of biological activities:

  • Antimicrobial Activity : Compounds have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antimicrobial effects .
  • Antidiabetic Activity : Certain derivatives have been evaluated for their ability to inhibit DPP-IV and PTP-IB enzymes, indicating potential in diabetes management .
  • Anti-inflammatory Effects : Some studies have reported that benzimidazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Study on Antiproliferative Effects

A recent study evaluated a series of benzimidazole/1,2,3-triazole hybrids for their antiproliferative effects against cancer cell lines. Notably, compounds showed GI50 values as low as 29 nM , indicating strong potential as therapeutic agents .

Evaluation of ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds are crucial for their development as drugs. Studies indicate favorable ADME profiles for certain derivatives, suggesting good bioavailability and therapeutic potential .

Mechanism of Action

The mechanism of action of 6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural and Electronic Properties

The 3,4,5-trimethoxyphenyl group distinguishes this compound from analogs with hydroxy, nitro, or halogen substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Key Electronic Effects
6-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole 3,4,5-Trimethoxyphenyl 284.32 259.9–262.1 High in organic solvents Enhanced electron donation, π-π stacking
2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) 4-Hydroxyphenyl ~212.23 (estimated) Not reported Moderate aqueous solubility Strong H-bonding, polar interactions
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole (8) 3,4-Dihydroxyphenyl ~228.23 (estimated) Not reported High aqueous solubility Antioxidant potential via phenolic groups
5(6)-(3,4,5-Trimethoxyphenyl)-2-(2-nitrophenyl)-1H-benzimidazole (10) 3,4,5-Trimethoxyphenyl + 2-nitrophenyl 492.16 Not reported Low aqueous solubility Electron-withdrawing nitro group reduces reactivity
3-(Benzylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (6a) Benzylthio, phenyl, trimethoxyphenyl ~439.53 (estimated) 136–138 Not reported Sulfur contributes to lipophilicity

Key Observations :

  • Trimethoxyphenyl vs. Hydroxy Groups : The methoxy groups in this compound improve lipophilicity and organic solubility compared to hydroxy-substituted analogs, which favor aqueous environments .

Key Observations :

  • The trimethoxyphenyl group is a recurring pharmacophore in neuroprotective and enzyme-inhibiting compounds .
  • Substituents like amino groups (compound 13) or trifluoromethyl groups (BTA) modulate solubility and target affinity .
Pharmacokinetic Considerations
  • Lipophilicity : The trimethoxyphenyl group in this compound enhances membrane permeability compared to polar hydroxy analogs .

Biological Activity

6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with diamines in the presence of suitable catalysts. For instance, a study detailed a method using Na₂S₂O₅ as a catalyst to facilitate the formation of the benzimidazole core from 3,4-diaminobenzoic acid and 3,4,5-trimethoxybenzaldehyde in DMF (Dimethylformamide) .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. Specifically, this compound has been evaluated against various cancer cell lines:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against A549 (lung cancer) cells with an IC₅₀ value of 11.75 μg/mL . This indicates that it can inhibit cell growth effectively at relatively low concentrations.
  • Mechanism of Action : The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis. This was demonstrated in studies where derivatives with similar structures showed marked antiproliferative activity against cancer cell lines such as HCT-116 and PC-3 .

Inhibition of Tubulin Polymerization

The ability to inhibit tubulin polymerization is a key characteristic that contributes to the anticancer activity of benzimidazole derivatives:

CompoundCell LineIC₅₀ (μM)Mechanism
This compoundA54911.75Inhibits tubulin polymerization
Compound 10A5490.07Inhibits tubulin polymerization
Compound 15MCF-720.47Induces apoptosis

The data indicates that structural modifications can enhance or reduce biological activity. For example, compounds with additional methoxy groups or different substituents on the phenyl ring often exhibit increased potency .

Study on Antitumor Activity

In a comprehensive study evaluating various benzimidazole derivatives for their antitumor activity:

  • Tested Cell Lines : The study included HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines.
  • Findings : Some derivatives displayed superior antiproliferative effects compared to traditional chemotherapeutics like doxorubicin and cisplatin. For instance, certain compounds demonstrated IC₅₀ values significantly lower than those of established drugs .

Mechanisms Inducing Apoptosis

Another aspect of the biological activity involves the induction of apoptosis in cancer cells. The compound was shown to cause G1 phase arrest in cell cycles and activate apoptotic pathways through mitochondrial depolarization and caspase activation .

Q & A

Q. What are the optimal synthetic routes for 6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer : The compound is typically synthesized via condensation of 1,2-phenylenediamine with 3,4,5-trimethoxybenzaldehyde. Key parameters include:

  • Catalyst Selection : Lanthanum chloride (LaCl₃) in ethanol under reflux improves yield (70–85%) by facilitating cyclization .
  • Solvent and Acid : Absolute ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) enhances imine formation and reduces side products .
  • Workup : Post-reaction solvent evaporation under reduced pressure and crystallization in ethyl acetate/water mixtures yield high-purity (>95%) products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for benzimidazole and δ 3.7–3.9 ppm for methoxy groups) .
  • IR Spectroscopy : Detects N–H stretching (~3400 cm⁻¹) and C=N/C–O vibrations (1600–1500 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 62.1%, H: 5.2%, N: 9.6% for C₁₆H₁₆N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer : Discrepancies often arise from structural modifications or assay conditions. To address this:

  • Substituent Analysis : Compare bioactivity across analogs (e.g., thiazole-triazole hybrids in 9a–9e showed varying IC₅₀ values due to electronic effects of fluorophenyl vs. methoxyphenyl groups) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO solubility ≤0.1% to avoid false negatives) .
  • Molecular Docking : Validate interactions with targets (e.g., binding poses of 9c in α-glucosidase active sites explain activity differences) .

Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy moieties) to improve aqueous solubility .
  • Formulation : Use co-solvents (e.g., PEG-400/water mixtures) or liposomal encapsulation for pharmacokinetic stability .
  • Structural Modulation : Replace methoxy groups with sulfonamide or pyridyl substituents to balance hydrophobicity and H-bonding capacity .

Q. How can computational methods guide the design of this compound analogs with targeted properties?

Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity to predict optimal groups .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with tubulin or kinase targets) to prioritize analogs for synthesis .

Q. What experimental controls are essential when evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24h, followed by HPLC analysis to detect degradation products (e.g., demethylation at pH <2) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., stability up to 200°C in inert atmospheres) .
  • Light Sensitivity : Store samples in amber vials and monitor UV-vis spectral shifts under UV exposure to assess photodegradation .

Data-Driven Challenges

Q. How should researchers interpret conflicting crystallographic data for this compound derivatives?

Methodological Answer :

  • Unit Cell Validation : Cross-check lattice parameters (e.g., 9c crystallizes in monoclinic P2₁/c vs. 15 in triclinic P 1) with Cambridge Structural Database entries .
  • Torsion Angle Analysis : Compare dihedral angles between benzimidazole and trimethoxyphenyl moieties to identify conformational flexibility impacting bioactivity .

Q. What methodologies address low reproducibility in biological assays involving this compound?

Methodological Answer :

  • Batch Consistency : Ensure synthetic protocols yield >98% purity (via HPLC) and characterize each batch with 1H NMR .
  • Dose-Response Curves : Use at least three independent replicates and normalize data to internal controls (e.g., ATP levels for cytotoxicity assays) .
  • Positive/Negative Controls : Include reference inhibitors (e.g., paclitaxel for microtubule disruption) and vehicle-only treatments .

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